6-Bromo-benzooxazole-2-carboxylic acid amide
Overview
Description
6-Bromo-benzooxazole-2-carboxylic acid amide is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzooxazole, featuring a bromine atom at the 6th position and a carboxylic acid amide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-benzooxazole-2-carboxylic acid amide typically involves the following steps:
Bromination: The starting material, benzooxazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Carboxylation: The brominated benzooxazole is then subjected to carboxylation to introduce the carboxylic acid group at the 2nd position. This can be achieved using carbon dioxide under high pressure and temperature.
Amidation: The final step involves converting the carboxylic acid to the corresponding amide. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-benzooxazole-2-carboxylic acid amide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzooxazole derivatives can be obtained.
Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.
Reduction Products: Reduction can lead to the formation of amines or alcohols.
Hydrolysis Products: Hydrolysis results in the formation of 6-Bromo-benzooxazole-2-carboxylic acid.
Scientific Research Applications
6-Bromo-benzooxazole-2-carboxylic acid amide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Material Science: The compound is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-benzooxazole-2-carboxylic acid amide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-benzooxazole-2-carboxylic acid: This compound is similar but lacks the amide group, which affects its reactivity and applications.
6-Chloro-benzooxazole-2-carboxylic acid amide: The chlorine atom in place of bromine alters the compound’s electronic properties and reactivity.
6-Fluoro-benzooxazole-2-carboxylic acid amide: The fluorine atom provides different steric and electronic effects compared to bromine
Uniqueness
6-Bromo-benzooxazole-2-carboxylic acid amide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. The combination of the benzooxazole core and the carboxylic acid amide group makes it a versatile scaffold for various applications in research and industry .
Properties
IUPAC Name |
6-bromo-1,3-benzoxazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)13-8(11-5)7(10)12/h1-3H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPSYFXCUFTLTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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